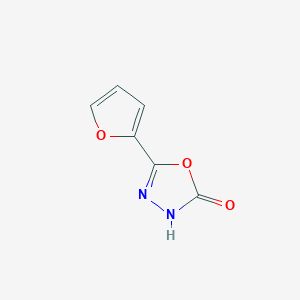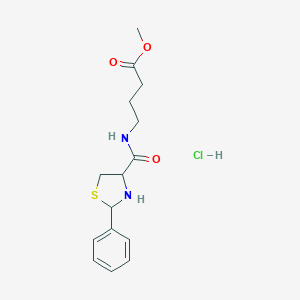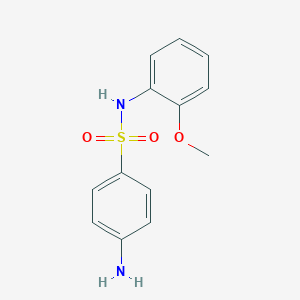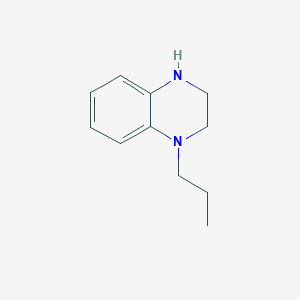
1-Propyl-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic compound that has gained significant attention in the field of neuroscience research. PTHQ is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in various physiological and pathological processes, including memory formation, synaptic plasticity, and neurodegenerative diseases. Therefore, PTHQ has been investigated as a potential tool to study the role of the NMDA receptor in these processes.
作用机制
1-Propyl-1,2,3,4-tetrahydroquinoxaline acts as a non-competitive antagonist of the NMDA receptor. This means that 1-Propyl-1,2,3,4-tetrahydroquinoxaline binds to a site on the receptor that is distinct from the glutamate binding site and inhibits the activity of the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of calcium influx into neurons. Therefore, the inhibition of the NMDA receptor by 1-Propyl-1,2,3,4-tetrahydroquinoxaline can lead to a decrease in calcium influx and subsequent downstream effects on neuronal function.
生化和生理效应
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have various biochemical and physiological effects on the brain. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been shown to decrease the release of neurotransmitters, such as glutamate and acetylcholine. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-Propyl-1,2,3,4-tetrahydroquinoxaline has several advantages and limitations for lab experiments. One advantage is that 1-Propyl-1,2,3,4-tetrahydroquinoxaline is a specific and potent antagonist of the NMDA receptor, which allows for the selective inhibition of this receptor. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have minimal toxicity and side effects in animal models. However, one limitation of 1-Propyl-1,2,3,4-tetrahydroquinoxaline is that it has poor solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has a relatively short half-life in vivo, which can limit its duration of action.
未来方向
There are several future directions for the use of 1-Propyl-1,2,3,4-tetrahydroquinoxaline in scientific research. One direction is to investigate the role of the NMDA receptor in other physiological and pathological processes, such as pain perception and addiction. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of 1-Propyl-1,2,3,4-tetrahydroquinoxaline. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline could be used in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, the development of new methods for the delivery of 1-Propyl-1,2,3,4-tetrahydroquinoxaline could improve its bioavailability and duration of action in vivo.
合成方法
The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoxaline involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline and propionaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through a Mannich-type reaction, which involves the formation of an iminium ion intermediate. The resulting 1-Propyl-1,2,3,4-tetrahydroquinoxaline product can be purified through recrystallization or chromatography.
科学研究应用
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used in various scientific research applications to investigate the role of the NMDA receptor in different physiological and pathological processes. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used to study the role of the NMDA receptor in memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been used to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
103639-83-4 |
|---|---|
产品名称 |
1-Propyl-1,2,3,4-tetrahydroquinoxaline |
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
4-propyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
InChI 键 |
TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES |
CCCN1CCNC2=CC=CC=C21 |
规范 SMILES |
CCCN1CCNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



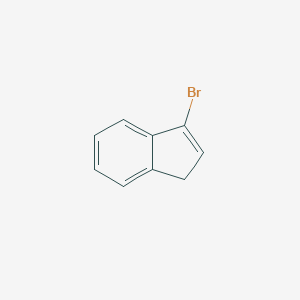
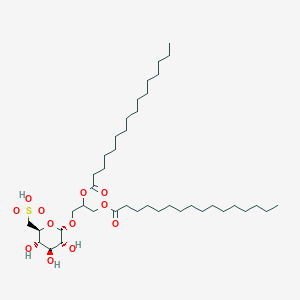
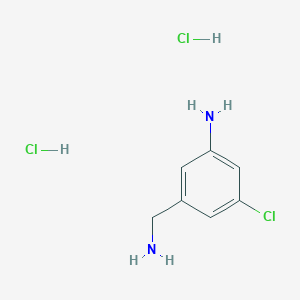
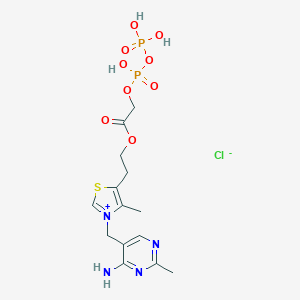
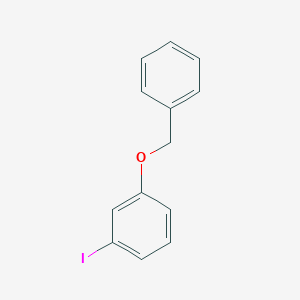
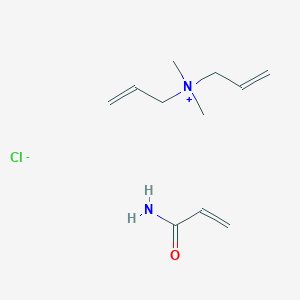
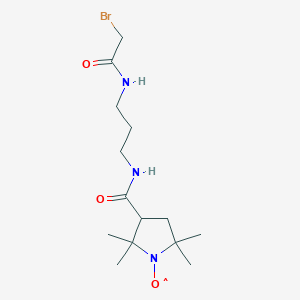
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
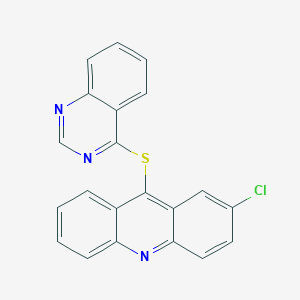
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
